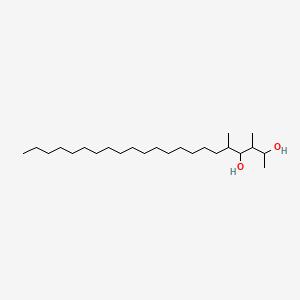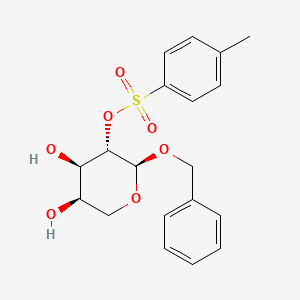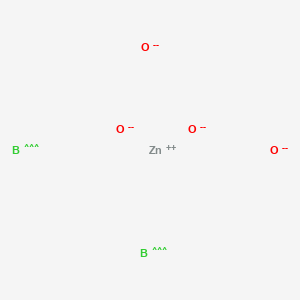
Boric acid(hbo2),zincsalt(2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boric acid (HBO2), zinc salt (21): is a compound formed by the combination of boric acid and zinc in a 2:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is often used for its antiseptic, insecticidal, and flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of boric acid (HBO2), zinc salt (2:1) typically involves the reaction of boric acid with a soluble zinc salt, such as zinc chloride or zinc sulfate. The reaction is carried out in an aqueous solution, where boric acid reacts with the zinc salt to form the desired compound. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of boric acid (HBO2), zinc salt (2:1) involves large-scale reactions using high-purity reagents. The process includes dissolving boric acid in water, adding the zinc salt, and controlling the reaction parameters to achieve high yield and purity. The final product is then filtered, dried, and packaged for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Boric acid (HBO2), zinc salt (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different borate and zinc compounds.
Reduction: It can also participate in reduction reactions, where reducing agents convert it into lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formation of borate and zinc oxide.
Reduction: Formation of elemental boron and zinc.
Substitution: Formation of substituted borates and zinc compounds.
Aplicaciones Científicas De Investigación
Boric acid (HBO2), zinc salt (2:1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and condensation reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of antibacterial and antifungal agents.
Industry: Applied in the production of flame retardants, insecticides, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of boric acid (HBO2), zinc salt (2:1) involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits biofilm formation and hyphal transformation of pathogens like Candida albicans, which are critical virulence factors.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Protein Interactions: The compound can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparación Con Compuestos Similares
Metaboric Acid (HBO2): A related compound with similar properties but different molecular structure.
Orthoboric Acid (H3BO3): Another boric acid compound with distinct applications and properties.
Uniqueness: Boric acid (HBO2), zinc salt (2:1) is unique due to its specific combination of boric acid and zinc, which imparts unique properties such as enhanced stability and specific biological activities. Its applications in various fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
B2O4Zn-6 |
|---|---|
Peso molecular |
151.0 g/mol |
InChI |
InChI=1S/2B.4O.Zn/q;;4*-2;+2 |
Clave InChI |
UXDGEDQBHPSMCO-UHFFFAOYSA-N |
SMILES canónico |
[B].[B].[O-2].[O-2].[O-2].[O-2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



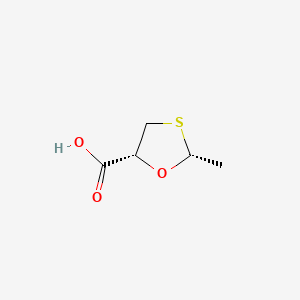
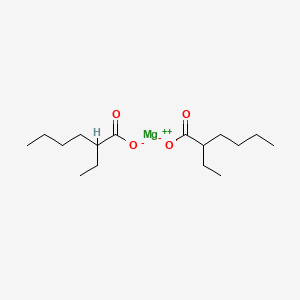
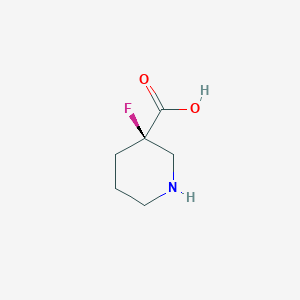
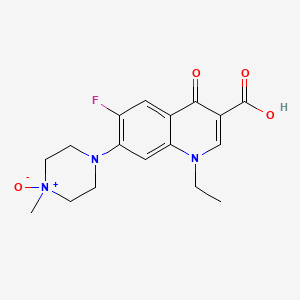
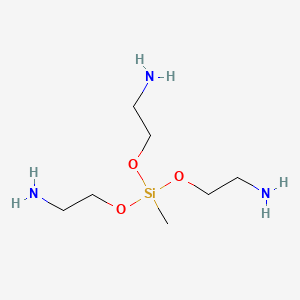


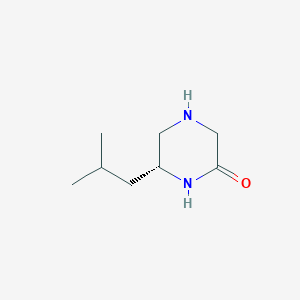

![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
